molecular formula C6H10O B7823380 2-Ethyl-2-butenal

2-Ethyl-2-butenal

Cat. No. B7823380
M. Wt: 98.14 g/mol
InChI Key: IQGZCSXWIRBTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-butenal is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-2-butenal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-2-butenal including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis

2-Ethyl-2-butenal is used as a reactant in catalytic processes. For example, it undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Also, vapor-phase aldol condensation of butanal to form 2-ethyl-2-hexenal has been studied, with SiO2 catalysts showing stable activity for this transformation (Sun, Yamada, & Sato, 2019).

Synthesis of Chemicals and Fuels

In the production of chemicals and fuels, 2-ethyl-2-butenal plays a role as a key reactant. It is involved in the synthesis of 2-butanol and butanone in Saccharomyces cerevisiae through a combination of a B12 dependent dehydratase and a secondary alcohol dehydrogenase (Ghiaci, Norbeck, & Larsson, 2014). It is also a primary condensation product in ethanol catalytic condensation over Mg–Al mixed oxides (León, Díaz, & Ordóñez, 2011).

Industrial Applications

2-Ethyl-2-butenal is significant in various industrial applications. For instance, its hydrogenation sequence is studied for the production of 2-ethylhexanol, an important organic chemical used in the manufacture of plasticizers (Zhao et al., 2018). Additionally, its use in the synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration has been researched (Liang et al., 2015).

Biotechnology and Biofuels

In biotechnology, 2-ethyl-2-butenal is involved in the biological production of 2,3-butanediol, a precursor for various chemical feedstocks and liquid fuels (Syu, 2001). This shows its potential in the development of bio-based chemicals and fuels.

Pharmaceutical Synthesis

2-Ethyl-2-butenal is utilized in the synthesis of pharmaceutical compounds. For example, it is involved in the preparation of compounds like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, which have been evaluated for antioxidant and anti-inflammatory activities (Madhavi & Sreeramya, 2017).

properties

IUPAC Name

2-ethylbut-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGZCSXWIRBTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885095
Record name 2-Ethyl-2-butenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-butenal

CAS RN

19780-25-7
Record name 2-Ethyl-2-butenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-butenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-butenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-2-butenal
Reactant of Route 2
Reactant of Route 2
2-Ethyl-2-butenal
Reactant of Route 3
2-Ethyl-2-butenal
Reactant of Route 4
2-Ethyl-2-butenal
Reactant of Route 5
2-Ethyl-2-butenal
Reactant of Route 6
2-Ethyl-2-butenal

Citations

For This Compound
134
Citations
C Ando, H Kurokawa, H Miura - Applied Catalysis A: General, 1999 - Elsevier
… Typically, the conversion of (E)-2-hexenal is much higher than that of (E)-2-ethyl-2-butenal under the same reaction condition, although the two aldehydes are identical in the molecular …
Number of citations: 76 www.sciencedirect.com
이경은 - 2012 - dspace.ewha.ac.kr
… LY19 were closely related to some compounds, such as acetaldehyde, 2-ethyl-2-butenal and HEMF, which were major volatile compounds of soy sauce samples inoculated with Z. …
Number of citations: 0 dspace.ewha.ac.kr
E Jiménez, B Lanza, M Antiñolo, J Albaladejo - Atmospheric Environment, 2009 - Elsevier
… Also, the substitution of an ethyl group (in 2-ethylbutanal and 2-ethyl-2-butenal) increases the OH-rate coefficient respect to that of the methyl-substituted aldehyde (2-methylbutanal and …
Number of citations: 13 www.sciencedirect.com
NE Musko, JD Grunwaldt - Topics in Catalysis, 2011 - Springer
… All the catalysts showed 100% selectivity and 2-ethyl-2-butenal was observed as the only product. The most active catalyst in terms of the mass of the used catalyst was Amberlyst-15, …
Number of citations: 15 link.springer.com
M Molina-Calle, F Priego-Capote… - Analytical and …, 2016 - Springer
… Concerning the rest of compounds with various flavors, only two compounds were relatively quantified: (a) 2-ethyl-2-butenal was detected in all three varieties and its concentration …
Number of citations: 32 link.springer.com
M Molina-Calle, F Priego-Capote, MDL de Castro - Lwt, 2017 - Elsevier
… 2-Ethyl-2-butenal followed a behavior similar to 3-methyl-benzaldehyde, since it was not detected after 6 d. Sweet and roasted flavor compounds exhibited an opposite behavior: their …
Number of citations: 81 www.sciencedirect.com
W Filipiak, A Sponring, A Filipiak, C Ager… - … , biomarkers & prevention, 2010 - AACR
… 2-Ethylacrolein and 2-ethyl-2-butenal were only degraded by lung cancer cell lines. A HBEpC-specific feature not found in any of the other investigated cell lines was the degradation of …
Number of citations: 260 aacrjournals.org
S Satsumabayashi, K Nakajo, R Soneda… - Bulletin of the Chemical …, 1970 - journal.csj.jp
Copenhaverº and Hoaglin? reported that z „f-unsaturated ethers reacted with saturated aldehydes to form unsaturated aldehydes having two more carbon atoms than the starting …
Number of citations: 16 www.journal.csj.jp
DJ Xiaogen Yang, RE Jeff Peppet… - Food Flavors and …, 2001 - books.google.com
… nd Amyl alcohol 0.76 nd nd 2-Thiaheptane nd nd 0.05 2, 4, 5-Trimethyl oxazoline nd nd 0.05 2, 4-Dithiapentane 3.16 15.5 0.50 3 (2)-Methyl-2-pentenal nd nd 0.58 2-Ethyl-2-butenal nd …
Number of citations: 2 books.google.com
C Condurso, A Verzera, G Dima, G Tripodi, P Crinò… - Scientia horticulturae, 2012 - Elsevier
Grafting plants on resistant rootstocks is an effective tool for controlling soil borne diseases and represents a common practice in land-intensive melon cultivation. Although it is known …
Number of citations: 102 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.